3-bromo-5-methoxy-N-propylaniline
Description
3-Bromo-5-methoxy-N-propylaniline (C₁₀H₁₄BrNO, molecular weight ≈258.13 g/mol) is a brominated aniline derivative characterized by a methoxy (-OCH₃) group at the 5-position, a bromine atom at the 3-position, and an N-propyl (-CH₂CH₂CH₃) substituent on the amino group. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, directing further reactions to specific positions on the aromatic ring.
Properties
IUPAC Name |
3-bromo-5-methoxy-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETLOZQCIGJOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-methoxy-N-propylaniline typically involves multiple steps:
Nitration: The starting material, such as 3-bromo-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The final step involves the alkylation of the amine group with a propyl halide to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 3-Hydroxy-5-methoxy-N-propylaniline.
Reduction: 5-Methoxy-N-propylaniline.
Substitution: 3-Hydroxy-5-methoxy-N-propylaniline or 3-Amino-5-methoxy-N-propylaniline.
Scientific Research Applications
Organic Synthesis
In organic synthesis, 3-bromo-5-methoxy-N-propylaniline serves as an important intermediate for the production of more complex organic molecules. Its bromine and methoxy substituents enhance its reactivity, making it suitable for various substitution and oxidation reactions. The compound can participate in:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
- Oxidation Reactions : The methoxy group can be oxidized to form corresponding quinones or other derivatives.
These properties make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its mechanism of action reveal that it may modulate enzyme activity or receptor interactions, potentially leading to cancer cell apoptosis.
The presence of both the bromine and methoxy groups enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.
Material Science
In material science, this compound is utilized in developing functional materials with specific electronic or optical properties. Its unique substituent arrangement allows for:
- Preparation of Conductive Polymers : The compound can be polymerized to create materials with enhanced conductivity.
- Dyes and Pigments : As a precursor in dye synthesis, it contributes to the development of colorants with desirable properties.
Biological Studies
The compound's interactions within biological systems are of significant interest. Studies focus on its:
- Mechanism of Action : Investigating how its structure influences interactions with specific molecular targets.
- Pharmacokinetic Properties : Understanding how the propyl group affects solubility and metabolic stability.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of various derivatives of aniline compounds, including this compound. Results indicated that modifications in substituents significantly impacted antibacterial efficacy against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that warrants further exploration .
Case Study 2: Anticancer Evaluation
In another investigation focused on anticancer properties, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating potential therapeutic applications .
Comparison with Related Compounds
| Compound Name | Key Differences |
|---|---|
| 3-Bromo-5-methoxyaniline | Lacks the propyl group; different reactivity |
| 5-Methoxy-N-propylaniline | No bromine substituent; affects electronic properties |
| 3-Bromo-N-propylaniline | Lacks methoxy group; alters reactivity |
| 3-Bromo-4-methoxy-N-propylaniline | Different substitution pattern; influences activity differently |
The comparative analysis illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of related compounds.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-N-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The propyl group attached to the nitrogen atom can affect the compound’s solubility and membrane permeability, thereby influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-bromo-5-methoxy-N-propylaniline, a systematic comparison with structurally related compounds is provided below.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Analysis
Reactivity in Electrophilic Substitution
- The methoxy group in this compound activates the aromatic ring at the ortho and para positions relative to itself, but bromine's electron-withdrawing effect deactivates the ring. This competition directs further substitutions to the 2- or 4-positions .
- In contrast, 3-bromo-N-ethylaniline lacks a methoxy group, making its ring less activated and limiting substitution to positions dictated solely by bromine's influence.
Lipophilicity and Solubility The N-propyl group in this compound increases hydrophobicity compared to N-methyl or N-ethyl analogs (e.g., 5-methoxy-N-methylaniline), reducing aqueous solubility but enhancing compatibility with organic solvents. N-[1-(3-Bromophenyl)ethyl]-2-methoxy-5-methylaniline, with a bulkier N-ethylphenyl group, exhibits even lower solubility in polar solvents, favoring applications in non-polar matrices .
Synthetic Utility Brominated anilines like this compound are pivotal in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a leaving group for palladium-catalyzed bond formation. The compound in (5-bromo-3-methyl-2(5H)-furanone) employs a similar bromination protocol using N-bromosuccinimide (NBS), suggesting shared synthetic strategies for introducing bromine .
Thermal Stability
- While specific data for this compound are unavailable, analogs like N-[1-(3-bromophenyl)ethyl]-2-methoxy-5-methylaniline likely exhibit higher thermal stability due to steric hindrance from the ethylphenyl group, delaying decomposition .
Biological Activity
3-Bromo-5-methoxy-N-propylaniline is an organic compound that belongs to the class of anilines, characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a propyl group attached to the nitrogen atom of the aniline ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science.
The synthesis of this compound can be achieved through bromination of 5-methoxy-N-propylaniline using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation Reactions : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction Reactions : If present, nitro groups can be reduced to amines using reducing agents.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits potential antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent . In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines, including triple-negative breast cancer cells. The compound's mechanism may involve modulation of specific enzymes or receptors linked to cancer cell survival and proliferation .
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.08 ± 0.01 | |
| WiDr (Colon Cancer) | 0.0077 ± 0.000 | |
| 4T1-luc2 (Breast Cancer) | 0.05 ± 0.01 | |
| GL261-luc2 (Brain Cancer) | 0.09 ± 0.00 |
This table summarizes the potency of this compound against different cancer cell lines, indicating significant anticancer activity.
The biological activity of this compound is influenced by its structural components:
- Bromine Atom : Enhances reactivity and may facilitate interactions with biological targets.
- Methoxy Group : Affects electronic properties and binding affinity.
- Propyl Group : Influences pharmacokinetic properties such as solubility and metabolic stability .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| 3-Bromo-5-methoxyaniline | Lacks propyl group; may exhibit different reactivity. |
| 5-Methoxy-N-propylaniline | Lacks bromine; affects its biological activity. |
| 3-Bromo-N-propylaniline | Lacks methoxy group; alters electronic properties. |
The combination of substituents on the aniline ring in this compound imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
